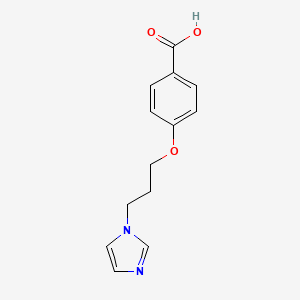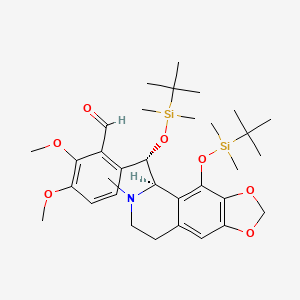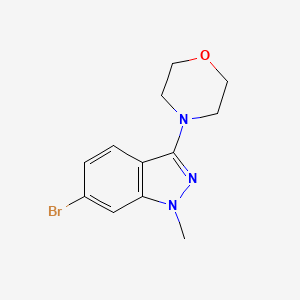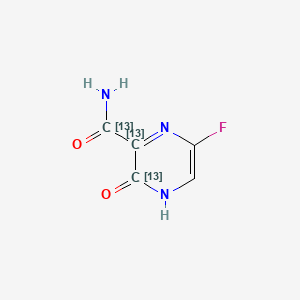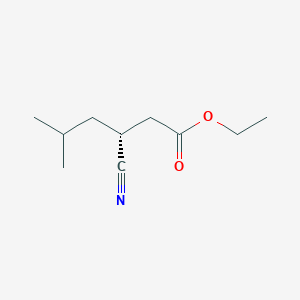
n-Hexyl Sec-Hexyl Phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexyl Sec-Hexyl Phthalate is a phthalic acid ester, widely used in various consumable products. It is known for its potential carcinogenic properties and is commonly utilized as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. The compound has a molecular formula of C20H30O4 and a molecular weight of 334.45 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Hexyl Sec-Hexyl Phthalate typically involves the esterification of phthalic anhydride with n-hexanol and sec-hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
n-Hexyl Sec-Hexyl Phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid, n-hexanol, and sec-hexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
n-Hexyl Sec-Hexyl Phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects as an endocrine disruptor and its impact on biological systems.
Medicine: Investigated for its potential toxicological effects and its role in various health conditions.
Industry: Utilized in the production of consumer goods, including plastics, adhesives, and coatings
Mechanism of Action
The mechanism of action of n-Hexyl Sec-Hexyl Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: It can interfere with hormone synthesis, transport, and metabolism, leading to altered hormonal balance.
Neurological Effects: The compound can dysregulate the hypothalamic-pituitary-gonadal axis, affecting neurodevelopmental processes.
Reproductive Health: It can modify the release of hypothalamic, pituitary, and peripheral hormones, impacting reproductive health
Comparison with Similar Compounds
Similar Compounds
- Di-n-hexyl Phthalate
- Di-isononyl Phthalate
- Dioctyl Phthalate
- Butyl Benzyl Phthalate
- Dicyclohexyl Phthalate
Uniqueness
n-Hexyl Sec-Hexyl Phthalate is unique due to its specific combination of n-hexyl and sec-hexyl groups, which impart distinct physical and chemical properties. Compared to other phthalates, it has a unique balance of flexibility and durability, making it suitable for specific industrial applications .
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-O-hexan-2-yl 1-O-hexyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-4-6-8-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16(3)12-7-5-2/h9-10,13-14,16H,4-8,11-12,15H2,1-3H3 |
InChI Key |
XYMNJEKMQRNGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


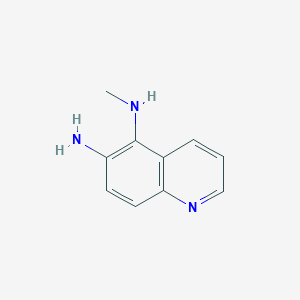
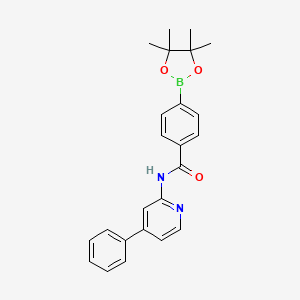

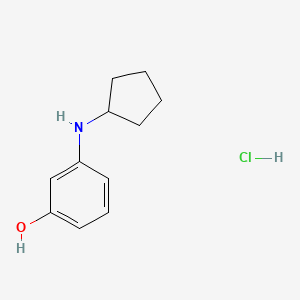

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
